4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE
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Overview
Description
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a fluorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of (2-Fluorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Fluorophenyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone
- (4-(2-Fluorophenyl)piperazin-1-yl)(4-fluorophenyl)methanol
Uniqueness
4-(BENZENESULFONYL)-1-(2-FLUOROBENZOYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylsulfonyl and fluorophenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)24(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDULIQVSOTXWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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